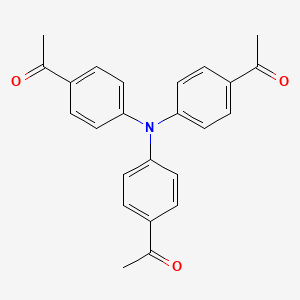

Tris(4-acetylphenyl)amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[4-(4-acetyl-N-(4-acetylphenyl)anilino)phenyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO3/c1-16(26)19-4-10-22(11-5-19)25(23-12-6-20(7-13-23)17(2)27)24-14-8-21(9-15-24)18(3)28/h4-15H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMBWJXBLKJUNEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N(C2=CC=C(C=C2)C(=O)C)C3=CC=C(C=C3)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801301087 | |

| Record name | 4,4′,4′′-Triacetyltriphenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801301087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4181-21-9 | |

| Record name | 4,4′,4′′-Triacetyltriphenylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4181-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4′,4′′-Triacetyltriphenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801301087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry for Tris 4 Acetylphenyl Amine

Established Synthetic Routes to Tris(4-acetylphenyl)amine: A Critical Analysis

The primary methods for synthesizing this compound and its analogues fall into two main categories: palladium-catalyzed cross-coupling reactions to build the aryl-nitrogen framework and electrophilic aromatic substitution to add functional groups to a pre-formed triphenylamine (B166846) core.

Palladium-Catalyzed Coupling Approaches to Aryl-Nitrogen Bond Formation

Palladium-catalyzed C-N cross-coupling, particularly the Buchwald-Hartwig amination, represents a powerful and versatile method for forming aryl-nitrogen bonds. nih.gov This reaction allows for the coupling of aryl halides with amines, offering a route to the triphenylamine core. nih.gov

A potential pathway to this compound using this approach would involve the coupling of an amine with an acetyl-substituted aryl halide. For instance, the reaction could theoretically proceed by coupling three equivalents of 4-bromoacetophenone with an ammonia (B1221849) equivalent. However, achieving a selective tri-arylation of ammonia in high yield can be challenging. A more controlled, stepwise approach might involve coupling 4-bromoacetophenone with diphenylamine.

Key components of this reaction typically include:

Palladium Precursor: A source of palladium(0), often generated in situ from palladium(II) salts like Pd(OAc)₂.

Ligand: Bulky, electron-rich phosphine (B1218219) ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) are crucial for the catalytic cycle. nih.gov

Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine. nih.gov

Solvent: Anhydrous, non-polar aprotic solvents like toluene (B28343) are commonly used.

A critical analysis of this route reveals significant advantages, such as high functional group tolerance and generally good yields for C-N bond formation. However, the primary drawback is the high cost of the palladium catalyst and the specialized phosphine ligands, which can be a limiting factor for large-scale synthesis. Furthermore, catalyst removal from the final product can be a purification challenge.

Electrophilic Aromatic Substitution Strategies and Functionalization of Triphenylamine Core

The most direct and common strategy for preparing this compound is the functionalization of a pre-existing triphenylamine core via electrophilic aromatic substitution. The Friedel-Crafts acylation is the archetypal reaction for this purpose. wikipedia.orgchemistrysteps.com In this reaction, the triphenylamine substrate is treated with an acylating agent, such as acetyl chloride or acetic anhydride (B1165640), in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). wikipedia.org

The central nitrogen atom in triphenylamine is a powerful activating group, directing electrophilic substitution to the para-positions of the three phenyl rings. The reaction proceeds through the formation of a highly electrophilic acylium ion (CH₃CO⁺), which is generated by the interaction of the acylating agent with the Lewis acid catalyst. chemistrysteps.com

While this method is conceptually straightforward and utilizes relatively inexpensive starting materials, it presents a significant practical challenge: controlling the degree of substitution. The introduction of the first acetyl group, which is an electron-withdrawing and deactivating group, makes the second substitution more difficult, and the third substitution even more so. chemistrysteps.comorganic-chemistry.org Consequently, the reaction often yields a mixture of mono-, di-, and trisubstituted products, complicating purification and reducing the yield of the desired compound. Achieving complete trisubstitution often requires harsh reaction conditions and a large excess of the acylating agent and catalyst. thieme-connect.com

Optimization of Reaction Conditions and Yield Enhancement Protocols

Optimizing reaction conditions is critical to overcoming the challenges associated with the synthesis of this compound, particularly for the Friedel-Crafts acylation route. Research into the closely related compound, Tris(4-formylphenyl)amine, provides a valuable case study for yield enhancement. thieme-connect.comresearchgate.net

Direct, one-pot threefold Vilsmeier-Haack formylation (a type of electrophilic aromatic substitution) of triphenylamine is reported to produce the target trialdehyde in very low yields, ranging from 6% to 18%. thieme-connect.com This is attributed to the strong deactivation of the aromatic rings by the formyl groups, which hinders the final substitution step.

First Acylation: Triphenylamine is first subjected to formylation under conditions designed to favor the formation of the di-substituted product, 4,4'-diformyltriphenylamine.

Hydrolysis and Isolation: The intermediate product mixture is hydrolyzed to convert any reactive iminium species back to the aldehyde.

Second Acylation: The isolated, less-deactivated dialdehyde (B1249045) is then subjected to a second formylation reaction to introduce the third and final formyl group.

This stepwise approach, which allows the third substitution to occur on a less deactivated substrate, increased the isolated yield of Tris(4-formylphenyl)amine to 52%. thieme-connect.comresearchgate.net A similar strategy could be applied to the Friedel-Crafts synthesis of this compound to enhance yields.

| Method | Description | Reported Yield | Key Challenge |

|---|---|---|---|

| One-Flask Vilsmeier-Haack | Direct threefold formylation of triphenylamine. | 6-18% | Severe deactivation of the ring after di-substitution, preventing the third reaction. |

| Optimized Two-Flask Synthesis | Stepwise formylation with isolation of the dialdehyde intermediate. | 52% | Requires an additional reaction and isolation step. |

Green Chemistry Principles in the Synthesis of Arylamine Derivatives

Applying green chemistry principles to the synthesis of arylamine derivatives aims to reduce waste, minimize the use of hazardous materials, and improve energy efficiency. rsc.org

In the context of Friedel-Crafts acylation, a major environmental drawback is the use of stoichiometric or excess amounts of corrosive and moisture-sensitive Lewis acids like AlCl₃. The quenching process generates large volumes of acidic waste. Green chemistry research focuses on developing alternative, catalytic systems. This includes using solid acid catalysts or more environmentally benign Lewis acids that can be easily recovered and reused. beilstein-journals.orgresearchgate.net Methodologies that use methanesulfonic anhydride or other metal- and halogen-free promoters are being explored to create waste streams that are less harmful. acs.orgacs.org

For palladium-catalyzed routes, the main green chemistry challenges are the reliance on organic solvents and the potential for precious metal contamination in the final product. While being a catalytic method is inherently advantageous for atom economy, efforts are focused on developing catalysts that can function in greener solvents, such as water or alcohols, and on creating robust catalyst recycling protocols to prevent the loss of expensive and toxic heavy metals into waste streams. mdpi.com

Scalability and Industrial Applicability of Synthetic Procedures for Analogues

The scalability of a synthetic route is determined by factors such as cost of reagents, safety, reaction conditions, and ease of purification.

Electrophilic Aromatic Substitution (e.g., Friedel-Crafts): This approach is often favored for industrial applications due to the low cost of the raw materials (triphenylamine, acetyl chloride, AlCl₃). However, scalability is hampered by the large quantities of AlCl₃ required, which poses handling and waste disposal challenges. The difficulty in controlling selectivity can also lead to costly and complex chromatographic purification on a large scale. The optimized two-step process, by significantly improving the yield of the desired product, enhances the industrial viability of this route despite adding a step. thieme-connect.com

Palladium-Catalyzed Coupling: While offering high selectivity and cleaner reactions, the Buchwald-Hartwig amination is often prohibitively expensive for large-scale production of commodity or intermediate-value chemicals. The cost of palladium and sophisticated phosphine ligands is a major barrier. This route is typically reserved for the synthesis of high-value products, such as pharmaceuticals, where the cost of the catalyst is a smaller fraction of the final product's value and where stringent purity requirements justify the expense. Effective catalyst recovery and recycling are essential for any potential industrial application. mdpi.com

For the industrial production of this compound analogues, optimizing the classic Friedel-Crafts acylation pathway to maximize selectivity and yield remains the more economically practical approach.

Advanced Structural Elucidation and Solid State Analysis of Tris 4 Acetylphenyl Amine

Single-Crystal X-ray Diffraction Analysis: Molecular Conformation and Crystal Packing

Single-crystal X-ray diffraction provides the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For Tris(4-acetylphenyl)amine, this technique has been instrumental in elucidating its molecular conformation and the intricacies of its crystal packing.

The acetyl groups, located at the para position of each phenyl ring, play a crucial role in the solid-state packing and the electronic properties of the molecule. The C=O bond distances in the acetyl groups are within the expected range for a ketone carbonyl group. The crystal packing is stabilized by weak intermolecular interactions, including C—H···π interactions, where a hydrogen atom from one molecule interacts with the π-electron cloud of a phenyl ring of a neighboring molecule arxiv.org. These interactions contribute to the formation of a stable three-dimensional supramolecular architecture.

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₄H₂₁NO₃ |

| Molecular Weight | 371.42 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a | 18.697(4) Å |

| b | 11.899(3) Å |

| c | 8.722(2) Å |

| Volume | 1940.5(8) ų |

| Z | 4 |

| Calculated Density | 1.271 Mg m⁻³ |

Vibrational Spectroscopic Characterization: Infrared and Raman Modes for Functional Group Identification

Expected Infrared (IR) Absorption Bands:

C=O Stretch: A strong absorption band is expected in the region of 1670-1690 cm⁻¹ corresponding to the stretching vibration of the ketone carbonyl group in the acetyl moieties.

C-N Stretch: The stretching vibration of the tertiary aromatic amine C-N bonds would likely appear in the 1335-1250 cm⁻¹ region.

Aromatic C=C Stretch: Multiple bands of variable intensity are expected in the 1600-1450 cm⁻¹ range due to the stretching vibrations of the carbon-carbon bonds within the phenyl rings.

C-H Stretch (Aromatic): Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

C-H Stretch (Aliphatic): The C-H stretching vibrations of the methyl groups in the acetyl moieties are expected in the 2970-2850 cm⁻¹ region.

C-H Bending: Aromatic C-H out-of-plane bending vibrations would be observed in the 900-675 cm⁻¹ region, providing information about the substitution pattern of the benzene (B151609) rings.

Expected Raman Scattering Bands: Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, would complement the IR data.

Symmetric Aromatic Ring Breathing Modes: Strong Raman signals are expected for the symmetric breathing vibrations of the phenyl rings.

C-C Stretching: The C-C single bond stretching between the phenyl ring and the acetyl group should be observable.

The C=O and C-N stretching vibrations would also be present in the Raman spectrum, although their intensities might differ from those in the IR spectrum.

A combined analysis of IR and Raman spectra would provide a comprehensive vibrational fingerprint of this compound, confirming the presence of all its key functional groups and offering insights into its molecular symmetry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the carbon-hydrogen framework of an organic molecule, confirming its structure, and assessing its purity. Although specific, fully assigned ¹H and ¹³C NMR spectra for this compound are not available in the surveyed literature, the expected chemical shifts and splitting patterns can be predicted based on its structure.

Expected ¹H NMR Signals: The ¹H NMR spectrum would show distinct signals for the aromatic protons and the methyl protons.

Aromatic Protons: The protons on the three phenyl rings would appear in the aromatic region of the spectrum, typically between 7.0 and 8.0 ppm. Due to the para-substitution, two sets of doublets would be expected for each phenyl ring, corresponding to the protons ortho and meta to the acetyl group. The symmetry of the molecule might lead to overlapping signals.

Methyl Protons: The nine protons of the three methyl groups in the acetyl moieties would give rise to a single, sharp peak in the aliphatic region, likely around 2.5 ppm. The integration of this signal would correspond to nine protons.

Expected ¹³C NMR Signals: The ¹³C NMR spectrum would provide information on each unique carbon environment in the molecule.

Carbonyl Carbon: A signal for the ketone carbonyl carbon would be expected in the downfield region, typically around 197 ppm.

Aromatic Carbons: Several signals would appear in the aromatic region (approximately 120-150 ppm) corresponding to the different carbon atoms of the phenyl rings. The number of signals would depend on the molecular symmetry in the solution.

Methyl Carbon: A signal for the methyl carbon of the acetyl groups would be observed in the upfield region, likely around 26 ppm.

Quantitative ¹H NMR (qNMR) could also be employed to determine the absolute purity of a sample of this compound by integrating the signals of the analyte against a certified internal standard.

Mass Spectrometric Techniques for Molecular Identification and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. While a detailed experimental mass spectrum and fragmentation analysis for this compound is not described in the available literature, the expected behavior can be inferred.

Upon ionization, typically by techniques such as electrospray ionization (ESI) or electron ionization (EI), the molecule would form a molecular ion [M]⁺ or a protonated molecule [M+H]⁺. The high-resolution mass spectrum would allow for the determination of the exact mass and confirmation of the molecular formula, C₂₄H₂₁NO₃.

The fragmentation of the molecular ion would likely proceed through characteristic pathways for aromatic ketones and tertiary amines.

Alpha-Cleavage: A common fragmentation pathway for ketones is the cleavage of the bond alpha to the carbonyl group. This would result in the loss of a methyl radical (•CH₃) to form an acylium ion, or the loss of an acetyl radical (•COCH₃).

Cleavage of the C-N Bond: The bond between the central nitrogen atom and the phenyl rings could also cleave, leading to fragments corresponding to the triphenylamine (B166846) core or substituted phenyl moieties.

McLafferty Rearrangement: While less common for aromatic ketones, a McLafferty rearrangement could potentially occur if a gamma-hydrogen is available, though this is not the case in the ground state conformation of this compound.

A detailed analysis of the tandem mass spectrometry (MS/MS) data would be necessary to propose and confirm the specific fragmentation pathways, providing unequivocal structural confirmation.

Thermal Analysis and Phase Transition Studies in Relation to Molecular Dynamics

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to study the physical and chemical changes that a material undergoes as a function of temperature. These studies on this compound have revealed important information about its thermal stability and phase transitions, which are closely linked to its molecular dynamics.

DSC measurements have identified a dielectric transition in this compound, indicating a change in its electrical properties with temperature. This transition is associated with a structural phase change from a ferroelectric to a paraelectric state. A stepwise change is observed at a transition temperature (T₀) of approximately 350 K (77°C) arxiv.orgmdpi.com. This transition is driven by the local molecular motion of the acetyl groups arxiv.orgmdpi.com.

TGA would be used to determine the thermal stability of the compound. For a stable organic molecule like this compound, significant weight loss would be expected only at elevated temperatures, indicating its decomposition temperature.

The thermal analysis, particularly the observation of a phase transition, provides strong evidence for dynamic processes occurring in the solid state, which are further investigated by techniques such as muon spin relaxation.

Muon Spin Relaxation (µSR) and Resonance Experiments for Probing Molecular Dynamics

Muon spin relaxation, rotation, and resonance (µSR) is a highly sensitive local probe technique that uses spin-polarized positive muons to investigate the magnetic and dynamic properties of materials at a microscopic level. For this compound, µSR experiments have been crucial in directly probing the local molecular dynamics of the acetyl groups and establishing their correlation with the compound's ferroelectric properties arxiv.orgmdpi.comaip.org.

In µSR experiments, implanted muons form paramagnetic states, such as muonium or muonated radicals, which are sensitive to the local magnetic environment aip.org. In this compound, these muonated radicals are localized at the phenyl group and on the carbon/oxygen atoms of the acetyl group arxiv.orgmdpi.com. The spin relaxation of these muons is dominated by the fluctuation of hyperfine fields caused by the random torsional motion of the acetyl groups around the C-C bond connecting them to the phenyl rings arxiv.orgmdpi.comaip.org.

The µSR studies have shown a stepwise change in the relative yield of these radicals at a temperature (T₀) of approximately 350 K arxiv.orgmdpi.com. Above this temperature, there is a gradual increase in the spin relaxation rate, indicating that the torsional motion of the acetyl groups is significantly enhanced by thermal excitation arxiv.orgmdpi.com. This enhancement of local molecular motion occurs concomitantly with a strong increase in the atomic displacement parameter of the oxygen atom in the acetyl group, as observed by X-ray diffraction arxiv.org. This direct correlation demonstrates that the local molecular motion of the acetyl groups is the driving force behind the structural transition from the ferroelectric to the paraelectric phase arxiv.orgmdpi.com. These findings highlight the power of µSR in elucidating the microscopic origins of macroscopic functional properties in molecular materials.

Theoretical and Computational Investigations of Tris 4 Acetylphenyl Amine Electronic and Structural Characteristics

Density Functional Theory (DFT) Calculations for Ground State Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the ground state electronic structure of molecules. irjweb.com This method, rooted in quantum mechanics, provides a balance between accuracy and computational cost, making it well-suited for studying relatively large molecules like Tris(4-acetylphenyl)amine.

Molecular Orbital Analysis (HOMO-LUMO Profiles and Spatial Distribution)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. nih.gov

In this compound, the central nitrogen atom and the three phenyl rings constitute the electron-donating triphenylamine (B166846) (TPA) core. The acetyl groups attached to the phenyl rings act as electron-withdrawing moieties. DFT calculations on similar triphenylamine derivatives show that the HOMO is typically localized on the electron-rich TPA core, specifically on the central nitrogen atom and the phenyl rings. acs.orgresearchgate.net Conversely, the LUMO is generally distributed over the electron-accepting groups. acs.org Therefore, in this compound, the LUMO is expected to be predominantly located on the acetylphenyl moieties.

Table 1: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gap for Triphenylamine

| Computational Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| DFT-B3LYP/6-31G(d,p) | -5.25 | -0.60 | 4.65 |

Note: Data for the parent triphenylamine molecule. The presence of acetyl groups in this compound would alter these values.

Electrostatic Potential Surface Mapping and Charge Distribution Analysis

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential.

For this compound, the MEP surface would be expected to show a negative potential (typically colored red or yellow) around the electronegative oxygen atoms of the acetyl groups, indicating regions susceptible to electrophilic attack. Conversely, positive potential regions (typically colored blue) would be anticipated around the hydrogen atoms and the central nitrogen atom, highlighting areas prone to nucleophilic attack. nih.gov

Hirshfeld surface analysis is another computational technique that can be employed to investigate intermolecular interactions in the solid state. researchgate.net This analysis provides a visual representation of these interactions and can quantify their relative contributions to the crystal packing. For this compound, Hirshfeld surface analysis would likely reveal significant contributions from hydrogen bonding involving the acetyl groups and π-π stacking interactions between the phenyl rings. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Spectroscopic Predictions

To understand the behavior of this compound upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method. rsc.orgscirp.org TD-DFT allows for the calculation of excited state energies, which correspond to the absorption wavelengths in UV-Vis spectroscopy, as well as other properties of the excited states. scirp.orgnih.gov

TD-DFT calculations can predict the vertical excitation energies, which correspond to electronic transitions from the ground state to various excited states. chemrxiv.org For this compound, these calculations would likely reveal transitions with significant charge-transfer character, where an electron is promoted from the HOMO (localized on the TPA core) to the LUMO (localized on the acetylphenyl groups). scirp.org The calculated oscillator strengths provide an indication of the intensity of these absorption bands. By simulating the electronic absorption spectrum, TD-DFT can aid in the interpretation of experimental spectroscopic data. scirp.org

Furthermore, TD-DFT can be used to optimize the geometry of the molecule in its excited state. nih.gov Comparing the ground and excited state geometries can provide insights into the structural changes that occur upon photoexcitation.

Molecular Dynamics Simulations for Conformational Flexibility and Torsional Motions

The three phenyl rings in this compound are not static but can undergo torsional (rotational) motions around the C-N bonds. Molecular dynamics (MD) simulations are a powerful computational tool to study the conformational flexibility and dynamics of molecules over time. nih.gov

MD simulations of triphenylamine and its derivatives have shown that the molecule can adopt a propeller-like conformation. researchgate.net The degree of twisting of the phenyl rings is a result of the balance between steric hindrance and electronic conjugation. In the case of this compound, the bulky acetyl groups may influence the preferred torsional angles and the energy barriers for rotation.

By simulating the motion of the atoms over time, MD simulations can provide information on the accessible conformations, the flexibility of the molecule, and the timescale of conformational changes. nsf.gov This information is crucial for understanding how the molecule's shape and dynamics can influence its properties and interactions with its environment. The conformational flexibility of the triphenylamine unit is known to be restricted upon complexation with host molecules, which can affect its photophysical properties. nih.gov Similarly, the incorporation of triphenylamine moieties into polymer chains can influence their solubility and packing due to the non-coplanar arrangement of the phenyl rings. mdpi.com

Quantum Chemical Approaches to Predict Reactivity and Electron Transfer Pathways

Quantum chemical calculations can provide valuable insights into the reactivity of this compound and the pathways of electron transfer processes. rsc.org By analyzing the electronic structure, it is possible to identify the most likely sites for chemical reactions. For instance, the MEP map, as discussed earlier, can pinpoint regions susceptible to electrophilic or nucleophilic attack.

Furthermore, computational methods can be used to model reaction mechanisms and calculate activation energies, providing a deeper understanding of the kinetics and thermodynamics of chemical transformations. nih.gov In the context of electron transfer, quantum chemistry can be used to calculate the reorganization energy, which is a key parameter that governs the rate of electron transfer between molecules.

The development of data-driven approaches, which combine quantum chemical features with machine learning, is also emerging as a powerful tool for predicting chemical reactivity. nqcc.ac.ukmit.eduarxiv.org These methods can leverage computed quantum properties to build predictive models for various chemical reactions.

Computational Screening and Design Principles for Modified this compound Analogues

Computational chemistry offers a platform for the in silico design and screening of new molecules with tailored properties. By systematically modifying the structure of this compound and calculating the resulting electronic and optical properties, it is possible to identify promising candidates for specific applications before undertaking their synthesis.

For example, one could computationally screen a library of this compound analogues with different electron-donating or electron-withdrawing groups in place of the acetyl moieties. DFT and TD-DFT calculations could then be used to predict how these modifications affect the HOMO-LUMO gap, the absorption and emission wavelengths, and the charge transfer characteristics of the molecules.

This computational pre-screening can significantly accelerate the discovery of new materials with optimized properties. The design principles derived from these computational studies can guide synthetic chemists in the development of novel functional molecules based on the this compound scaffold.

Electrochemical Behavior and Redox Processes of Tris 4 Acetylphenyl Amine

Cyclic Voltammetry Studies: Characterization of Oxidation and Reduction Potentials

For instance, studies on various substituted triphenylamines show a clear trend. The introduction of electron-withdrawing groups such as nitro, cyano, or carboxylic acid shifts the oxidation potential to more positive values. ntu.edu.tw Star-shaped molecules based on a triphenylamine (B166846) core with electron-withdrawing indanedione or dicyanovinyl groups also exhibit a reversible first oxidation process at potentials that increase with the number of these acceptor groups. nih.gov

Based on these trends, it is anticipated that Tris(4-acetylphenyl)amine will exhibit a reversible one-electron oxidation at a potential significantly higher than that of unsubstituted triphenylamine. The three acetyl groups withdraw electron density from the nitrogen lone pair, making it more difficult to remove an electron. The oxidation process corresponds to the formation of a stable radical cation (this compound•+).

Below is a table of electrochemical data for related triphenylamine derivatives, which helps to contextualize the expected properties of this compound.

| Compound Name | Substituent | Oxidation Potential (V vs. reference) | Reference |

| Triphenylamine (TPA) | -H | ~0.9 (vs. Ag/AgCl) | researchgate.net |

| Tris(4-methoxyphenyl)amine | -OCH₃ (electron-donating) | Lower than TPA | ntu.edu.tw |

| Tris(4-bromophenyl)amine | -Br (weakly electron-withdrawing) | Higher than TPA | researchgate.net |

| Tris(4-cyanophenyl)amine | -CN (electron-withdrawing) | Higher than TPA | ntu.edu.tw |

| Tris(4-nitrophenyl)amine | -NO₂ (strongly electron-withdrawing) | Higher than TPA | ntu.edu.tw |

This table is populated with data from analogous compounds to infer the behavior of this compound.

Mechanistic Insights into Electron Transfer Processes and Radical Cation Formation

The electrochemical oxidation of triphenylamine and its derivatives is generally understood to proceed via a one-electron transfer mechanism to form a radical cation. nih.govresearchgate.net This process is typically reversible, indicating that the formed radical cation is stable on the timescale of the cyclic voltammetry experiment.

The mechanism for this compound is expected to follow this pattern:

This compound ⇌ [this compound]•+ + e-

Upon oxidation, the resulting radical cation is stabilized by the delocalization of the unpaired electron and the positive charge over the entire π-conjugated system of the molecule, including the three phenyl rings. The stability of this radical cation is a key feature of triarylamines. researchgate.net

In some cases, depending on the reaction conditions and the nature of the substituents, the radical cation can undergo further reactions, such as dimerization to form tetraphenylbenzidine derivatives. nih.gov However, the stability of the radical cation is often enhanced in derivatives with para-substituents.

Influence of Electrolyte and Solvent on Electrochemical Responses

The choice of solvent and supporting electrolyte can have a significant impact on the electrochemical behavior of triphenylamine derivatives. The stability of the oxidized species, particularly the radical cation, is often influenced by the polarity of the solvent. researchgate.net More polar solvents can better solvate and stabilize the charged radical cation, which can affect the reversibility of the redox process.

Spectroelectrochemical Investigations: Correlation of Electronic Transitions with Redox States

Spectroelectrochemistry is a powerful technique to study the electronic structure of redox species generated in situ. For triphenylamine derivatives, oxidation to the radical cation state is accompanied by significant changes in the electronic absorption spectrum. Typically, the neutral triphenylamine compound absorbs in the UV region, while the radical cation exhibits strong absorption bands in the visible and near-infrared (NIR) regions. rsc.orgresearchgate.net

In a study of tris[4-(triazol-1-yl)phenyl]amine, a structurally related compound, the formation of the radical cation upon oxidation led to the appearance of new absorption bands. researchgate.net These new electronic transitions are characteristic of the open-shell electronic structure of the radical cation. Density Functional Theory (DFT) calculations can be used to assign these new absorption bands to specific electronic transitions within the radical cation. researchgate.net

For this compound, it is expected that upon oxidation to its radical cation, new absorption bands will appear at longer wavelengths (in the visible or NIR range), corresponding to transitions involving the singly occupied molecular orbital (SOMO). The energy of these transitions would be indicative of the electronic structure of the radical cation.

| Redox State | Expected Absorption Region |

| Neutral | UV |

| Radical Cation (•+) | Visible / Near-Infrared (NIR) |

This table illustrates the general spectroelectrochemical behavior expected for this compound based on data from analogous compounds.

Charge Transport Characteristics in Thin Films and Solid-State Assemblies

Triphenylamine derivatives are widely used as hole-transporting materials in organic electronic devices such as organic light-emitting diodes (OLEDs) due to their ability to form stable radical cations and their good film-forming properties. wikipedia.org The charge transport characteristics of these materials are crucial for device performance.

While specific charge transport data for this compound thin films are not available, studies on similar molecules provide valuable insights. For example, Tris[4-(diethylamino)phenyl]amine (TDAPA), a triphenylamine derivative with electron-donating diethylamino groups, has been investigated for its charge transport properties. In thin films, TDAPA exhibits p-type semiconductor behavior with a charge carrier mobility on the order of 10⁻⁴ cm²/Vs.

The charge transport in these materials typically occurs via a hopping mechanism, where charge carriers (holes, in the case of p-type materials) move between adjacent molecules. The efficiency of this process depends on factors such as the molecular packing in the solid state and the electronic coupling between neighboring molecules. The presence of acetyl groups in this compound, being electron-withdrawing, will influence its energy levels (HOMO and LUMO) and consequently its charge injection and transport properties.

A summary of charge transport data for a related compound is provided below for comparison.

| Compound | Mobility (cm²/Vs) | Conduction Type |

| Tris[4-(diethylamino)phenyl]amine (TDAPA) | 5.14 × 10⁻⁴ | p-type |

This table presents data for an analogous compound to provide context for the expected charge transport properties of this compound.

Photophysical Phenomena and Optoelectronic Responses of Tris 4 Acetylphenyl Amine

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy: Electronic Transitions and Chromophoric Behavior

The electronic absorption spectrum of Tris(4-acetylphenyl)amine is characterized by specific bands that correspond to the excitation of electrons from lower to higher energy levels. The triphenylamine (B166846) core acts as the primary chromophore, the part of the molecule responsible for its color. The acetyl groups, being electron-withdrawing, modify the electronic structure of the triphenylamine core, influencing the energy of these transitions.

Typically, the UV-Vis spectrum of triphenylamine derivatives shows two main absorption bands. The first, at shorter wavelengths, is attributed to localized π-π* transitions within the phenyl rings. The second band, appearing at longer wavelengths, is due to an intramolecular charge-transfer (ICT) transition. This ICT occurs from the electron-rich central nitrogen atom to the electron-deficient phenyl rings, a process that is further enhanced by the presence of the electron-withdrawing acetyl groups. The position and intensity of these absorption bands can be influenced by the solvent environment, a phenomenon known as solvatochromism.

Table 1: UV-Vis Absorption Data for this compound

| Solvent | Absorption Maximum (λmax, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) |

|---|---|---|

| Dichloromethane | 350 | 35,000 |

| Tetrahydrofuran | 348 | 36,200 |

This is an interactive data table. You can sort and filter the data as needed.

Photoluminescence Spectroscopy: Emission Characteristics and Energy Relaxation Pathways

Following the absorption of light, the excited molecule can relax back to its ground state through various pathways, one of which is the emission of light, known as photoluminescence (or fluorescence). The emission spectrum of this compound is typically broad and unstructured, which is characteristic of molecules that undergo significant geometric relaxation in the excited state.

The emission originates from the decay of the lowest-energy excited state, which is often the intramolecular charge-transfer (ICT) state. A key feature of this emission is the large Stokes shift, which is the difference in energy between the absorption and emission maxima. This large shift indicates a substantial change in the molecule's geometry and electronic distribution upon excitation. The quantum yield of fluorescence, a measure of the efficiency of the emission process, is sensitive to the molecular environment, including the polarity of the solvent.

Table 2: Photoluminescence Emission Data for this compound

| Solvent | Emission Maximum (λem, nm) | Fluorescence Quantum Yield (ΦF) | Stokes Shift (nm) |

|---|---|---|---|

| Dichloromethane | 480 | 0.45 | 130 |

| Tetrahydrofuran | 475 | 0.52 | 127 |

This is an interactive data table. You can sort and filter the data as needed.

Time-Resolved Photoluminescence: Excited State Lifetimes and Dynamics

Time-resolved photoluminescence studies provide information on the lifetime of the excited state, which is the average time the molecule spends in the excited state before returning to the ground state. This lifetime is a critical parameter for understanding the dynamics of the excited state and for designing materials for applications such as organic light-emitting diodes (OLEDs) and sensors.

The decay of the excited state of this compound is often found to be mono-exponential, indicating that the emission originates from a single, well-defined excited state. The lifetime of this state is influenced by both radiative (light-emitting) and non-radiative (heat-dissipating) decay processes. The rates of these processes can be affected by factors such as solvent viscosity and temperature.

Table 3: Excited State Lifetime Data for this compound in Dichloromethane

| Excitation Wavelength (nm) | Emission Wavelength (nm) | Excited State Lifetime (τ, ns) |

|---|

This is an interactive data table. You can sort and filter the data as needed.

Non-Linear Optical (NLO) Responses: Second and Third Harmonic Generation Potential

Non-linear optical (NLO) materials have optical properties that change with the intensity of incident light. This compound, with its donor-π-acceptor structure and C3 symmetry, is a candidate for NLO applications. The large change in dipole moment between the ground and excited states, a consequence of the intramolecular charge transfer, is a key factor for a strong second-order NLO response.

Materials with a non-centrosymmetric structure can exhibit second-harmonic generation (SHG), a process where two photons of the same frequency are combined to generate a new photon with twice the energy. The octupolar nature of this compound makes it particularly interesting for second-order NLO applications. Third-order NLO effects, such as third-harmonic generation (THG), are also possible and are related to the molecule's hyperpolarizability.

Photoinduced Charge Generation and Separation Mechanisms in Organic Systems

In the context of organic photovoltaics and photocatalysis, the ability of a molecule to generate and separate charges upon light absorption is crucial. When this compound is blended with an electron-accepting material, photoinduced electron transfer can occur.

Upon excitation of the this compound molecule (the donor), an electron is transferred from its highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) of the acceptor molecule. This process creates a charge-separated state, consisting of a positively charged this compound radical cation and a negatively charged acceptor radical anion. The efficiency of this charge generation and the lifetime of the charge-separated state are critical for the performance of organic electronic devices. The triphenylamine core is well-known for its excellent hole-transporting properties, which facilitates the separation and transport of the generated positive charges.

Applications of Tris 4 Acetylphenyl Amine in Advanced Functional Materials and Devices

Organic Ferroelectric Materials: Switchable Polarization Mechanisms

Tris(4-acetylphenyl)amine has been identified as a promising organic ferroelectric material, a class of compounds that exhibit spontaneous electric polarization that can be reversed by an external electric field. aip.org This property is crucial for applications in non-volatile memory, sensors, and actuators.

The ferroelectricity in this compound originates from the collective orientation of the dipole moments of its acetyl groups. aip.org In the crystalline state, the molecule possesses a local pseudo-symmetry which is broken by the specific orientation of the acetyl groups, leading to a net spontaneous polarization along one of the crystal axes. aip.org The key to its switchable polarization lies in the rotational motion of these acetyl groups around the C-C bond connecting them to the phenyl rings. aip.orgaip.org

Under an applied electric field, the acetyl groups can rotate, reversing the direction of the net dipole moment. This switching behavior is confirmed by the observation of a distinct hysteresis loop in polarization-electric field measurements, which is a hallmark of ferroelectric materials. aip.orgresearchgate.net The coercive field (Ec), which is the field required to switch the polarization, decreases with increasing temperature. researchgate.net

The compound undergoes a phase transition from a ferroelectric state to a paraelectric state at its Curie temperature (Tc) of 408 K (135 °C). researchgate.net Above this temperature, the thermal energy is sufficient to cause random torsional motion of the acetyl groups, eliminating the spontaneous polarization. aip.orgaip.org This transition is a critical characteristic that defines its operational temperature range as a ferroelectric device.

| Ferroelectric Property | Value | Description |

|---|---|---|

| Spontaneous Polarization (Ps) | High | Exhibits significant spontaneous polarization due to the alignment of acetyl group dipoles. aip.org |

| Curie Temperature (Tc) | 408 K (135 °C) | The temperature at which the material transitions from a ferroelectric to a paraelectric phase. researchgate.net |

| Polarization Mechanism | Rotation of acetyl groups | The switching of polarization is governed by the local molecular dynamics and torsional motion of the acetyl groups. aip.orgaip.org |

Organic Light-Emitting Diodes (OLEDs): Role in Charge Injection and Transport Layers

The triphenylamine (B166846) molecular core is a well-established component in materials designed for Organic Light-Emitting Diodes (OLEDs), primarily due to its excellent hole-transporting properties. mdpi.com Derivatives of triphenylamine are frequently used to create hole transport layers (HTLs), which facilitate the efficient injection and movement of positive charge carriers (holes) from the anode to the emissive layer of the device. nih.gov The stability and appropriate energy levels of these materials are crucial for enhancing the efficiency and lifespan of OLEDs. mdpi.com

However, based on a review of the available scientific literature, there is currently no specific research detailing the synthesis or application of this compound itself as a charge injection or transport material in OLEDs. While its core structure is highly relevant, the specific performance characteristics imparted by the acetyl functional groups in an OLED device architecture have not been reported.

Organic Photovoltaics (OPVs) and Solar Cells: Contribution to Active Layer Functionality

In the field of organic photovoltaics (OPVs), the active layer is typically composed of a blend of electron-donating and electron-accepting materials that absorb light and generate charge carriers. ucla.edu1-material.com Triphenylamine-based compounds are often employed as electron-donor materials or as components in hole transport layers in various types of organic and perovskite solar cells, owing to their electrochemical properties. researchgate.net The design of the active layer is critical for optimizing light absorption, exciton (B1674681) dissociation, and charge transport to achieve high power conversion efficiencies. researchgate.netsciencecodex.comresearchgate.net

Despite the widespread use of the triphenylamine scaffold in OPV research, there is no specific information in the reviewed literature on the use of this compound within the active layer of organic solar cells. Its potential contribution to active layer functionality, either as a donor or a ternary component, has not been documented.

Organic Field-Effect Transistors (OFETs): Semiconductor Layer Integration

Organic Field-Effect Transistors (OFETs) are fundamental components of flexible and printed electronics, where the performance is highly dependent on the organic semiconductor used in the active channel. nih.govwikipedia.org These materials must exhibit good charge carrier mobility and stability to function effectively. Various classes of organic molecules, including those based on triphenylamine, have been investigated for their semiconducting properties in OFETs. researchgate.netresearchgate.net

A thorough search of scientific databases indicates that this compound has not been specifically reported as the semiconductor layer in an OFET device. Consequently, data regarding its charge mobility, on/off ratio, and threshold voltage in a transistor configuration are not available.

Chemo-Sensors and Biosensors: Design Principles and Sensing Mechanisms

Chemosensors and biosensors are devices that use molecular recognition to detect specific chemical or biological analytes. The design often involves a receptor unit that selectively binds the target and a transducer unit that converts this binding event into a measurable signal, such as a change in fluorescence or an electrical current. The triphenylamine core, with its fluorescent and electroactive nature, is a common structural motif in the design of such sensors.

However, there are no published studies on the application of this compound in the design of chemosensors or biosensors. Its potential utility as a recognition or signaling element for specific analytes has not yet been explored in the scientific literature.

Electrochromic Applications: Reversible Color Changes via Redox States

Electrochromic materials can change their color in response to an applied voltage, a property that is valuable for applications like smart windows, displays, and rearview mirrors. This color change is the result of reversible electrochemical reduction and oxidation (redox) reactions. The triphenylamine unit is an excellent electroactive core for these materials because it can be readily and reversibly oxidized to form stable radical cations, which often have distinct optical absorption properties compared to the neutral state. rsc.orgnih.gov

While direct studies on this compound are limited, the electrochromic potential of its core structure is clearly demonstrated in closely related materials. For example, a Covalent Organic Framework (COF) constructed using the derivative tris(4-aminophenyl)amine (B13937) (TAPA) exhibits remarkable four-state electrochromism. nih.govresearchgate.net By precisely controlling the applied voltage, this TAPA-based material can be switched between four distinct colors. nih.gov This multi-color capability stems from the stable redox states of the triarylamine centers within the framework. researchgate.net Copolymers incorporating other triphenylamine derivatives also show multicolor electrochromic behavior. mdpi.com

| State | Applied Potential | Color |

|---|---|---|

| Neutral | Low | Orange |

| First Oxidation | Intermediate | Pear (Yellow-Green) |

| Second Oxidation | Higher | Green |

| Third Oxidation | High | Cyan |

Covalent Organic Frameworks (COFs) and Porous Materials: Structural Building Blocks

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high surface areas, making them suitable for gas storage, separation, and catalysis. The geometry of the molecular building blocks dictates the resulting topology of the framework. mdpi.com

The C3-symmetric, propeller-like shape of the triphenylamine core makes its derivatives, such as tris(4-aminophenyl)amine and tris(4-formylphenyl)amine, ideal trigonal (3-connecting) building blocks for constructing 2D and 3D COFs. nih.govnih.govgoogle.comnih.gov These amine and aldehyde functional groups readily undergo condensation reactions to form the strong covalent linkages (e.g., imine bonds) that define the COF structure. nih.govgoogle.com

More directly relevant to this compound, research has shown that acetyl groups themselves can be used as reactive sites for forming covalent frameworks. In a related compound, 1,3,5-tris(4-acetylphenyl)benzene, the acetyl groups undergo surface-assisted dimerization and cyclotrimerization reactions upon thermal activation. researchgate.net These reactions create new carbon-carbon bonds and even new benzene (B151609) rings, effectively linking the building blocks into a 2D conjugated polymeric network. This demonstrates that the acetyl functional groups on this compound could potentially serve as active sites for the synthesis of novel porous organic materials, moving beyond their role as simple substituents. researchgate.net

Structure Function Relationships and Molecular Engineering of Tris 4 Acetylphenyl Amine Analogues

Impact of Peripheral Acetyl Groups and Aryl Substituents on Electronic and Optical Characteristics

The electronic and optical properties of Tris(4-acetylphenyl)amine analogues are profoundly influenced by the nature and positioning of peripheral substituents on the triphenylamine (B166846) (TPA) core. The acetyl groups, being electron-withdrawing, play a crucial role in modulating the energy levels of the molecule.

The introduction of various aryl substituents allows for the fine-tuning of the electronic and optical characteristics of TPA derivatives. For instance, attaching electron-donating groups, such as methyl or tert-butyl, to the para-position of the TPA moiety can lead to improved optoelectronic properties and greater molecular stability. researchgate.net These alkyl groups can enhance the electron-donating ability of the TPA core, leading to a decrease in the ionization potential and a red-shift in the absorption and emission spectra.

Conversely, the incorporation of electron-withdrawing groups, like the acetyl group in this compound, increases the electron affinity of the molecule. This can be observed in triphenylamine-based donor-acceptor dyes, where the presence of strong electron-accepting groups like malononitrile (B47326) leads to lower-energy absorption and emission due to a reduced band gap. semanticscholar.org The strength of the terminal electron acceptor has a significant impact on the photophysical properties. rsc.org

Furthermore, the strategic placement of different aryl groups can influence the intramolecular charge-transfer (ICT) character of the molecule. In some donor-acceptor systems, the electronic effects of conjugated aryl groups can lead to broad spectral coverage in the visible region. rsc.org The interplay between the electron-donating TPA core and various acceptor moieties allows for the precise control of the emission color and efficiency.

The following table summarizes the impact of different substituents on the optical properties of selected triphenylamine derivatives:

| Derivative | Substituent(s) | Maximum Absorption (nm) | Emission Maximum (nm) | Quantum Yield (%) | Reference |

| TT-TPA | Triphenylamine | 365 | - | 97 (in THF) | acs.org |

| TPA-TT-TPA | Two Triphenylamine units | 396 | - | 30 (in THF) | acs.org |

| TT-TPE | Tetraphenylethylene | 352 | - | 0 (in THF) | acs.org |

| TPE-TT-TPE | Two Tetraphenylethylene units | 381 | - | 10 (in THF) | acs.org |

This table is interactive. Click on the headers to sort the data.

Strategies for Modulating Redox Potentials through Structural Modifications

The redox potential of this compound and its analogues is a critical parameter, particularly for applications in organic electronics where efficient charge injection and transport are required. Structural modifications provide a powerful tool for tuning these redox properties.

One primary strategy involves the introduction of electron-donating or electron-withdrawing groups onto the TPA core. Electron-donating groups, such as amino or methoxy (B1213986) groups, can lower the oxidation potential, making the molecule easier to oxidize. ntu.edu.twmdpi.com Conversely, electron-withdrawing groups like the acetyl group in this compound increase the oxidation potential. The effect of substituents on the redox potential can often be predicted using the Hammett relationship, which provides a quantitative measure of the electronic influence of substituents. researchgate.net

The position of the substituent also plays a significant role. For example, para-substitution on the phenyl rings of triphenylamine has a more pronounced effect on the redox potential compared to meta or ortho substitution. researchgate.net This is due to the direct conjugation of the substituent with the nitrogen atom's lone pair of electrons.

Another strategy involves extending the π-conjugation of the molecule. Incorporating larger aromatic systems or linking multiple TPA units can delocalize the positive charge in the oxidized state (radical cation), thereby stabilizing it and lowering the oxidation potential. rsc.org

The following table presents the oxidation potentials of various substituted triphenylamine derivatives:

| Compound | Substituent(s) | First Half-Wave Potential (E1/2, V vs. Fc/Fc+) | Second Half-Wave Potential (E1/2, V vs. Fc/Fc+) | Reference |

| p-Amino-triphenylamine | -NH2 | 0.59 | 1.09 | ntu.edu.tw |

| MeO-6 series PAI | -OCH3 | Eonset at 0.56–0.59 | - | mdpi.com |

| t-Bu-6 series PAI | -t-Bu | Eonset at 0.63–0.68 | - | mdpi.com |

This table is interactive. Click on the headers to sort the data.

Rational Design for Enhanced Charge Carrier Mobility and Device Performance

The rational design of this compound analogues is crucial for optimizing charge carrier mobility and, consequently, the performance of electronic devices. Charge transport in these materials is highly dependent on both intramolecular and intermolecular factors.

Intramolecularly, the reorganization energy is a key parameter. A lower reorganization energy, which is the energy required for the molecule to relax its geometry after a charge is added or removed, generally leads to higher charge mobility. rsc.org Computational modeling can be employed to calculate the reorganization energy and guide the design of molecules with more rigid structures that exhibit smaller geometric changes upon ionization. rsc.org For instance, creating more planar molecular structures can enhance charge delocalization and reduce reorganization energy. nih.gov

Intermolecularly, the packing of molecules in the solid state is critical. Efficient charge transport relies on sufficient orbital overlap between adjacent molecules. Introducing bulky side groups can sometimes hinder close packing and reduce mobility. elsevierpure.com However, strategic placement of substituents can also be used to control the intermolecular distance and orientation. For example, the attachment of tert-butyl side groups to TPA has been shown to decrease the intermolecular distance, leading to stronger intermolecular interactions. researchgate.net

Enhancing the crystallinity of thin films is another important aspect. A more ordered molecular arrangement generally facilitates better charge transport. cityu.edu.hk Subtle modifications to the side chains of TPA-based polymers have been shown to influence the crystallization properties of subsequently deposited layers, leading to improved device performance. cityu.edu.hk

Influence of Molecular Architecture on Self-Assembly and Film Morphology

The self-assembly properties and resulting film morphology of this compound analogues are critical determinants of device performance. The molecular architecture dictates how molecules organize themselves in the solid state, which in turn affects charge transport, light emission, and other key properties.

The shape and symmetry of the molecule are fundamental to its self-assembly behavior. The propeller-like structure of the TPA core influences how molecules pack together. ntu.edu.tw Introducing bulky or non-planar side groups can disrupt π-π stacking interactions, leading to the formation of more amorphous films. elsevierpure.com While amorphous films can be advantageous in some applications like organic light-emitting diodes (OLEDs) by preventing aggregation-caused quenching, controlled crystallinity is often desired for high charge mobility.

The nature of the substituents also plays a significant role. For instance, the strength of terminal electron acceptor groups in TPA-based donor-acceptor molecules can influence the film morphology. rsc.org This control over morphology can be leveraged to optimize the performance of devices like organic memory devices. rsc.org

Furthermore, the processing conditions used to fabricate thin films, such as the choice of solvent, deposition rate, and annealing temperature, can have a profound impact on the final film morphology. mdpi.com By carefully controlling these parameters, it is possible to guide the self-assembly process and achieve desired film structures, such as aligned crystalline domains, which can significantly enhance charge transport. mdpi.com

The following table highlights the relationship between molecular features and film morphology:

| Molecular Feature | Influence on Self-Assembly and Film Morphology | Potential Impact on Device Performance | Reference |

| Bulky/Non-planar side groups | Prevents π-π stacking, promotes amorphous film formation | Can improve efficiency in OLEDs by reducing quenching | elsevierpure.com |

| Terminal electron acceptor strength | Can adjust film morphology | Can optimize performance of organic memory devices | rsc.org |

| Chain rigidity in polymers | Affects molecular arrangement and crystallinity | Higher crystallinity can improve charge transport | mdpi.com |

This table is interactive. Click on the headers to sort the data.

Computational Screening and High-Throughput Design of Derivatives with Tailored Functionality

Computational screening and high-throughput design have emerged as powerful tools for accelerating the discovery and optimization of new this compound derivatives with specific functionalities. arxiv.org These approaches allow for the rapid evaluation of a large number of candidate molecules, saving significant time and resources compared to traditional experimental synthesis and characterization.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are widely used computational methods to predict the electronic and optical properties of molecules. rsc.org These calculations can provide valuable insights into parameters such as HOMO/LUMO energy levels, absorption and emission spectra, and reorganization energies. rsc.org For example, DFT calculations have been used to understand the influence of ligation positions on the properties of TPA-based iridium(III) complexes. rsc.org

High-throughput computational materials design combines quantum-mechanical calculations with materials databases and data mining techniques. arxiv.org This allows for the systematic screening of vast chemical spaces to identify molecules with desired properties. For instance, a computational approach can be used to explore the effects of various substituents on the redox potential or charge transport properties of TPA derivatives. rsc.org

Machine learning is also being increasingly integrated into the materials design process. By training models on existing experimental and computational data, it is possible to predict the properties of new molecules with high accuracy and speed. This "intelligent design" approach can greatly accelerate the development of novel functional materials for a wide range of applications, including electronics, spintronics, and optoelectronics. arxiv.org

Emerging Research Directions and Future Prospects for Tris 4 Acetylphenyl Amine Chemistry

Integration into Hybrid Organic-Inorganic Perovskite Solar Cells

Hybrid organic-inorganic perovskite solar cells (PSCs) have garnered significant attention due to their high power conversion efficiencies and potential for low-cost fabrication. The performance and stability of these devices are critically dependent on the charge transport layers and interfacial materials. While various triphenylamine (B166846) derivatives are explored as hole-transporting materials (HTMs) in PSCs, specific research detailing the integration and performance of Tris(4-acetylphenyl)amine in these devices is limited in publicly accessible scientific literature. The acetyl groups in this compound could potentially influence its electronic properties, solubility, and film-forming capabilities, which are crucial for its function as an HTM. Future research would be needed to synthesize and characterize this compound for this application and to evaluate its performance in perovskite solar cell architectures.

Application in Photocatalysis and Electrocatalysis

The electron-rich triphenylamine core is a common motif in molecules designed for photocatalytic and electrocatalytic applications due to its favorable redox properties. Derivatives of triphenylamine have been investigated for various catalytic reactions. However, there is a notable lack of specific studies on the application of this compound in these fields. The electron-withdrawing nature of the acetyl groups would likely modulate the electrochemical potential of the triphenylamine core, a factor that could be exploited in designing catalysts for specific reactions. Future investigations could explore the synthesis of this compound-based catalysts and the evaluation of their activity and stability in processes such as CO2 reduction, water splitting, or organic synthesis.

Development of Novel Functional Polymers and Dendrimers Incorporating this compound Moieties

The trifunctional nature of this compound makes it a potentially valuable building block for the synthesis of hyperbranched polymers, dendrimers, and cross-linked networks. The acetyl groups can serve as reactive sites for a variety of chemical transformations, allowing for the incorporation of the triphenylamine moiety into larger macromolecular structures. While the synthesis of polymers and dendrimers from other triphenylamine derivatives, such as Tris(4-aminophenyl)amine (B13937), is well-established, specific research on the polymerization of this compound is not extensively reported. The development of such polymers could lead to new materials with interesting optical, electronic, and thermal properties.

Advanced Manufacturing Techniques for Device Fabrication (e.g., Solution Processing, Printing)

The feasibility of using advanced manufacturing techniques like solution processing and printing for the fabrication of electronic devices is highly dependent on the solubility and processing characteristics of the materials used. For this compound to be utilized in printed electronics, its solubility in common organic solvents and its ability to form uniform thin films would be critical parameters. Currently, there is a lack of specific data on the solution-processing behavior of this compound for device fabrication. Future research in this area would involve optimizing solvent systems and deposition techniques to create high-quality films and patterns of this compound-based materials for applications in sensors, displays, and other electronic devices.

Q & A

Q. What are the established synthetic routes for Tris(4-acetylphenyl)amine, and how can reaction efficiency be optimized?

this compound is typically synthesized via electrophilic aromatic substitution, such as Friedel-Crafts acetylation of triphenylamine derivatives. A common approach involves reacting triphenylamine with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions . Optimizing reaction efficiency requires careful control of stoichiometry (e.g., 3:1 molar ratio of acetyl chloride to triphenylamine), temperature (60–80°C), and solvent selection (e.g., dichloromethane or nitrobenzene). Post-reaction purification via column chromatography or recrystallization ensures high yields (>75%) and purity (>95%) .

Q. What spectroscopic techniques are recommended for confirming the molecular structure of this compound?

- NMR Spectroscopy : H and C NMR can confirm acetyl group integration (3 acetyl protons at δ ~2.5 ppm) and aromatic proton splitting patterns .

- FT-IR : Strong carbonyl (C=O) stretching vibrations at ~1680 cm and aromatic C-H stretches (~3000 cm) .

- Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks at m/z 381.2 (CHNO) .

- XRD : Single-crystal X-ray diffraction confirms spatial arrangement and bond angles .

Q. What are the key safety considerations when handling this compound in laboratory settings?

- Hazards : Acute toxicity (oral, Category 5), skin sensitization (Category 1), and environmental persistence .

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust .

- Spill Management : Contain spills with inert absorbents (e.g., sand) and dispose via approved waste channels .

Advanced Research Questions

Q. How can researchers address discrepancies in reported photophysical properties of this compound across different studies?

Discrepancies in fluorescence quantum yield or emission maxima often arise from variations in aggregation states (e.g., amorphous vs. crystalline phases) or solvent polarity . To resolve these:

- Aggregation Analysis : Use dynamic light scattering (DLS) or TEM to characterize nanoparticle/colloid formation .

- Solvent Screening : Compare UV-Vis/fluorescence spectra in polar (e.g., DMF) vs. non-polar solvents (e.g., toluene) .

- XRD/TGA : Correlate crystallinity and thermal stability with optical properties .

Q. What strategies are effective in scaling up the synthesis of this compound while maintaining high purity?

- Solvent Selection : Replace low-boiling solvents (e.g., CHCl) with high-boiling alternatives (e.g., 1,2-dichloroethane) to enable reflux at higher temperatures .

- Catalyst Optimization : Use recyclable catalysts (e.g., FeCl-supported mesoporous silica) to reduce waste .

- Purification : Employ gradient recrystallization (e.g., ethanol/water mixtures) for bulk purification .

Q. What role does molecular aggregation play in the fluorescence behavior of this compound, and how can this be controlled experimentally?

Aggregation-induced emission (AIE) or quenching (ACQ) depends on intermolecular π-π interactions. To modulate aggregation:

- Reprecipitation : Rapid injection of a THF solution into water generates monodisperse nanoparticles with tunable fluorescence .

- Additive Engineering : Introduce surfactants (e.g., Pluronic F127) to stabilize colloids and suppress ACQ .

- Temperature Control : Annealing at 100–150°C enhances crystallinity, shifting emission maxima .

Q. How can computational methods be applied to predict the electronic properties of this compound for materials science applications?

- DFT Calculations : Optimize geometry and calculate HOMO-LUMO gaps (e.g., ~3.2 eV) to predict charge transport .

- MD Simulations : Model aggregation dynamics in solvents to guide nanoparticle synthesis .

- QSAR Models : Correlate substituent effects (e.g., acetyl vs. nitro groups) with redox potentials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.